N-(3-butoxypropyl)-3-methoxybenzamide
Description
N-(3-Butoxypropyl)-3-methoxybenzamide is a synthetic benzamide derivative characterized by a 3-methoxy-substituted benzoyl group attached to a 3-butoxypropylamine chain. The butoxypropyl chain introduces a flexible ether linkage and moderate lipophilicity, which may influence solubility, membrane permeability, and target binding compared to other derivatives.
Properties
IUPAC Name |
N-(3-butoxypropyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-4-10-19-11-6-9-16-15(17)13-7-5-8-14(12-13)18-2/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUANOHDQQNOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxypropyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 3-butoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxypropyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-hydroxybenzamide derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated benzamides, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-butoxypropyl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-butoxypropyl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxypropyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions with the target site, modulating the compound’s activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key structural features and properties of N-(3-butoxypropyl)-3-methoxybenzamide and related compounds:
Key Observations :
- Lipophilicity : The butoxypropyl chain likely enhances lipophilicity compared to shorter chains (e.g., ethyl in CoPo-22 ) but less than bulky groups like tert-butyl .
- Synthetic Accessibility : Analogous compounds (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ) are synthesized via coupling of benzoyl chlorides with amines, suggesting similar routes for the target compound.
CFTR Modulation (Corrector-Potentiator Activity)
- CoPo-22 (N-(2-((3-cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide) exhibits dual corrector-potentiator activity for ΔF508-CFTR, attributed to the cyanoquinoline moiety enhancing protein folding and channel gating .
- Butoxypropyl Analog: The absence of a cyanoquinoline group in this compound suggests it may lack CFTR-modulating activity unless the butoxypropyl chain confers unique interactions.
Central Nervous System (CNS) Penetration
- VU6012962 (N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide) demonstrates CNS penetration due to balanced lipophilicity (logP ~3.5) and low molecular weight .
- Butoxypropyl Analog: The longer butoxypropyl chain may reduce CNS penetration compared to VU6012962 due to increased molecular weight (~293 vs.
Dopamine Receptor Targeting
- Carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide acts as a dopamine D4 receptor tracer . The ethyl-piperazine chain is critical for receptor binding, a feature absent in the butoxypropyl analog.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
